molecular formula C19H20N2O3 B2397716 3-((4-Methoxyphenyl)amino)-1-(4-methylbenzyl)pyrrolidine-2,5-dione CAS No. 1008080-67-8

3-((4-Methoxyphenyl)amino)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Cat. No. B2397716
CAS RN: 1008080-67-8
M. Wt: 324.38
InChI Key: UFSVQTRWFGFLQX-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of 3-Acyltetramic Acids: Pyrrolidine-2,4-diones, prepared from α-amino acid esters, undergo acylation at C-3 by acid chlorides in the presence of Lewis acids, offering a route to 3-acyltetramic acids. This process, involving boron trifluoride–diethyl ether, underscores the compound's utility in synthesizing complex organic structures (Jones et al., 1990).

Polymer Chemistry

  • Ring-Opening Polymerisation: The anhydrocarboxylate derivative of mandelic acid, closely related to pyrrolidine diones, has been shown to undergo polymerisation in the presence of tertiary organic bases, revealing the potential of such compounds in developing new polymeric materials (Smith & Tighe, 1981).

Heterocyclic Chemistry

  • Synthesis of Pyrroles and Pyrimidines: Studies have shown that derivatives of pyrrolidine-2,5-dione can be used to synthesize a variety of heterocycles, including pyrroles and pyrimidines, highlighting their versatility in synthesizing pharmacologically relevant structures (Antonov et al., 2019).

Medicinal Chemistry

  • Inhibition of Glycolic Acid Oxidase: 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, structurally related to the compound , have been identified as potent, competitive inhibitors of glycolic acid oxidase (GAO), indicating potential therapeutic applications (Rooney et al., 1983).

Advanced Materials

  • Optoelectronic Materials: Symmetrically substituted diketopyrrolopyrrole derivatives, related to pyrrolidine-2,5-dione structures, have been synthesized, demonstrating potential applications in organic optoelectronic materials due to their photophysical properties (Zhang et al., 2014).

properties

IUPAC Name

3-(4-methoxyanilino)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-3-5-14(6-4-13)12-21-18(22)11-17(19(21)23)20-15-7-9-16(24-2)10-8-15/h3-10,17,20H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSVQTRWFGFLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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